N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide
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Overview
Description
The compound “N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a nitrophenyl group, a cyanomethyl group, and an ethyl group. These functional groups could potentially influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive. The cyanomethyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chromogenic Oxazines for Cyanide Detection
A study designed heterocyclic compounds for colorimetric detection of cyanide, focusing on molecules with a benzooxazine ring fused to an indoline fragment. These compounds demonstrate a mechanism for the colorimetric identification of cyanide in aqueous environments, highlighting their potential application in the development of practical strategies for detecting toxic anions (Tomasulo, Sortino, White, & Raymo, 2006).
Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Another research effort synthesized 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work demonstrates the relevance of these compounds in medicinal chemistry, particularly in developing potential antitumor agents (Hassan, Hafez, & Osman, 2014).
Synthesis of Quinazolo-Phosphole Oxides
Research on the synthesis of quinazolo-triazaphosphole-oxides through the reaction of N-(2-cyanophenyl)-imidates with hydrazine provides insights into novel synthetic routes. These compounds have unique structures and potential applications in materials science and catalysis (Abderrahim & Boujlel, 2005).
Cyanoacetamide in Heterocyclic Chemistry
A study explored the utility of cyanoacetamide in synthesizing various heterocyclic compounds, including benzothiophenes, and evaluated their antitumor and antioxidant activities. This research underscores the versatility of cyanoacetamide-based compounds in pharmaceutical applications (Bialy & Gouda, 2011).
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWJVWFOSMRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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